molecular formula C13H14O B13721272 1-Cyclobutoxy-4-ethynyl-2-methylbenzene

1-Cyclobutoxy-4-ethynyl-2-methylbenzene

Cat. No.: B13721272
M. Wt: 186.25 g/mol
InChI Key: ZWYOQSGFDSTBSG-UHFFFAOYSA-N
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Description

1-Cyclobutoxy-4-ethynyl-2-methylbenzene is an organic compound with the molecular formula C13H14O It is a derivative of benzene, featuring a cyclobutoxy group, an ethynyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclobutoxy-4-ethynyl-2-methylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as distillation or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclobutoxy-4-ethynyl-2-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

1-Cyclobutoxy-4-ethynyl-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclobutoxy-4-ethynyl-2-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclobutoxy group may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Ethynyl-4-methylbenzene: Similar structure but lacks the cyclobutoxy group.

    1-Cyclobutoxy-4-methylbenzene: Similar structure but lacks the ethynyl group.

    1-Cyclobutoxy-4-ethynylbenzene: Similar structure but lacks the methyl group.

Uniqueness

1-Cyclobutoxy-4-ethynyl-2-methylbenzene is unique due to the presence of all three functional groups (cyclobutoxy, ethynyl, and methyl) on the benzene ring. This combination of groups can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

1-cyclobutyloxy-4-ethynyl-2-methylbenzene

InChI

InChI=1S/C13H14O/c1-3-11-7-8-13(10(2)9-11)14-12-5-4-6-12/h1,7-9,12H,4-6H2,2H3

InChI Key

ZWYOQSGFDSTBSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#C)OC2CCC2

Origin of Product

United States

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